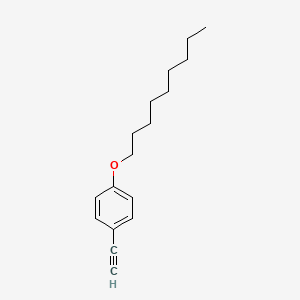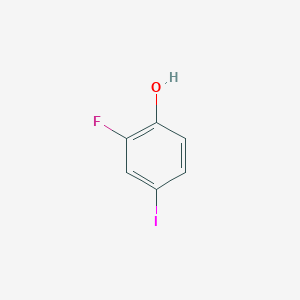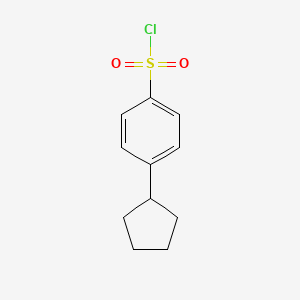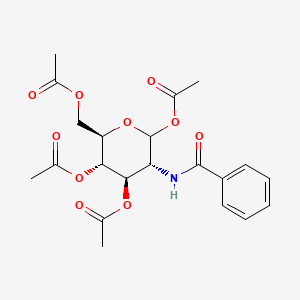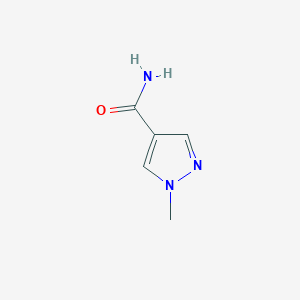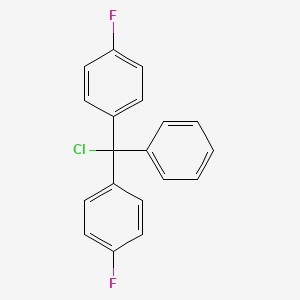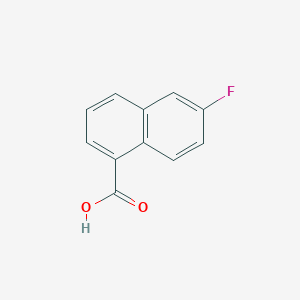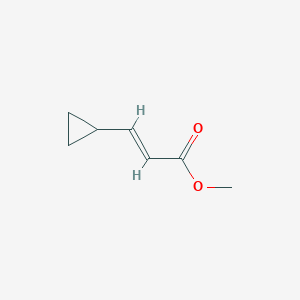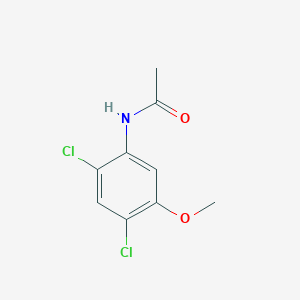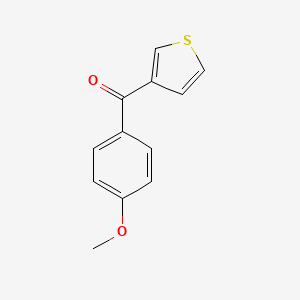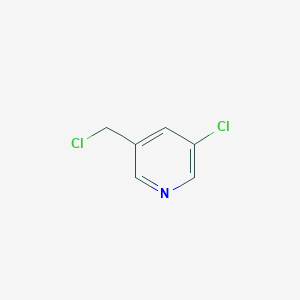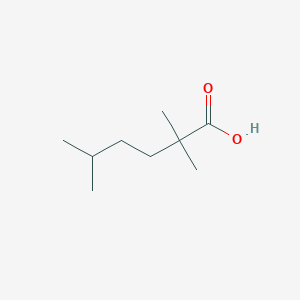![molecular formula C26H18O4 B1315936 [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid CAS No. 143613-17-6](/img/structure/B1315936.png)
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid
Übersicht
Beschreibung
“[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid” is a chemical compound with the molecular formula C24H18 . It is also known by other names such as p,p’-Quaterphenyl, p-Quaterphenyl, p-Tetraphenyl, Benzerythrene, Quadriphenyl, 1,1’-Biphenyl, and 4,4’-Diphenylbiphenyl .
Molecular Structure Analysis
The molecular structure of “[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . For “[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid”, its molecular weight is 306.3997 .
Wissenschaftliche Forschungsanwendungen
Field: Organic Electronics
- QPDA is commonly used as a precursor for constructing hole extraction layers in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic solar cells .
- The use of QPDA in these applications has led to improved device performance. For instance, an OLED based on a derivative of QPDA demonstrated strongly reduced roll-off efficiency with an external power efficiency (EQE) of 24.1%, and a power efficiency of 49.3 lm W -1 at a luminance of 1000 cd m -2 .
Field: Material Science
- QPDA is used as a linker in the construction of covalent organic frameworks (COFs) .
- COFs based on QPDA have larger pore sizes, which makes them effective for adsorption and removal of per- and polyfluoroalkyl substances (PFAS) from water .
Field: Light Emitting Diodes
- QPDA is used as a precursor for constructing hole extraction layers in light emitting diodes .
- The use of QPDA in these applications has led to improved device performance. For instance, an OLED based on a derivative of QPDA demonstrated strongly reduced roll-off efficiency with an external power efficiency (EQE) of 24.1%, and a power efficiency of 49.3 lm W -1 at a luminance of 1000 cd m -2 .
Field: Water Treatment
- QPDA is used as a linker in the construction of covalent organic frameworks (COFs) .
- COFs based on QPDA have larger pore sizes, which makes them effective for adsorption and removal of per- and polyfluoroalkyl substances (PFAS) from water .
Field: Gas Uptake
- QPDA is used in the construction of covalent organic frameworks for applications of gas uptake .
- COFs based on QPDA have larger pore sizes, which makes them effective for gas uptake .
Field: Energy Storage
Eigenschaften
IUPAC Name |
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHBZNRYLZPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576270 | |
| Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid | |
CAS RN |
143613-17-6 | |
| Record name | [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



